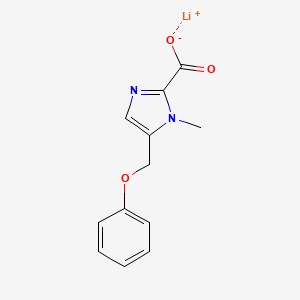

lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate

Description

Lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate is a lithium salt of a substituted imidazole carboxylate. Its structure features a methyl group at the 1-position, a phenoxymethyl substituent at the 5-position, and a carboxylate group at the 2-position of the imidazole ring. The lithium counterion enhances solubility in polar solvents, making it suitable for applications in catalysis or medicinal chemistry.

Properties

Molecular Formula |

C12H11LiN2O3 |

|---|---|

Molecular Weight |

238.2 g/mol |

IUPAC Name |

lithium;1-methyl-5-(phenoxymethyl)imidazole-2-carboxylate |

InChI |

InChI=1S/C12H12N2O3.Li/c1-14-9(7-13-11(14)12(15)16)8-17-10-5-3-2-4-6-10;/h2-7H,8H2,1H3,(H,15,16);/q;+1/p-1 |

InChI Key |

IZBHIANEMTVSLE-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CN1C(=CN=C1C(=O)[O-])COC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the use of ammonium acetate and urotropine in a solventless microwave-assisted reaction to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using nickel catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can yield imidazole derivatives with altered electronic properties.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and substituted imidazole compounds with various functional groups.

Scientific Research Applications

Lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique electronic properties

Mechanism of Action

The mechanism of action of lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The lithium ion can modulate the activity of these targets, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Imidazole Core

The target compound’s properties are influenced by its substituents:

- 1-Methyl Group : Provides steric bulk and stabilizes the imidazole ring, similar to 1-benzyl or 1-(1-phenylethyl) groups in related analogs .

- 2-Carboxylate : Enhances polarity and metal-coordination capacity compared to ester derivatives (e.g., ethyl or methyl carboxylates) .

Key Analogs and Their Properties

Physicochemical and Functional Differences

- Solubility: The phenoxymethyl group in the target compound increases lipophilicity compared to the phenyl analog, but less than the trifluoromethyl derivative. The lithium salt enhances aqueous solubility relative to ester forms .

- Reactivity : The 2-carboxylate group facilitates metal coordination (e.g., lithium), making it a candidate for catalytic applications. Ester derivatives (e.g., methyl/ethyl carboxylates) are more reactive toward nucleophiles .

- Stability: Trifluoromethyl analogs exhibit superior metabolic stability due to resistance to oxidative degradation, whereas phenoxymethyl groups may undergo ether cleavage under acidic conditions .

Biological Activity

Lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article synthesizes available research findings, case studies, and experimental data regarding the biological activity of this compound.

Chemical Structure and Properties

This compound is a lithium salt derived from imidazole, which is known for its diverse biological properties. The presence of lithium in the structure suggests potential applications in mood stabilization and neuroprotective effects, while the imidazole ring may contribute to its anticancer properties.

Anticancer Potential

Recent studies have highlighted the cytotoxic effects of imidazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on cancer cell proliferation.

- Case Study : A study evaluating imidazole-based compounds found that certain derivatives exhibited half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against different cancer cell lines, indicating strong anticancer activity .

The mechanism of action often involves the induction of apoptosis and cell cycle arrest. For example, specific imidazole derivatives were shown to cause G1 phase arrest in HepG2 liver cancer cells, leading to increased apoptosis rates .

Neuroprotective Effects

Lithium salts are well-documented for their neuroprotective properties, particularly in the treatment of bipolar disorder. The compound this compound may share similar properties due to its lithium content.

- Mechanism : Lithium ions have been shown to modulate neurotransmitter release and promote neuronal survival under stress conditions. This can be attributed to the inhibition of glycogen synthase kinase 3 (GSK-3), a key player in neuronal apoptosis .

Pharmacological Studies

Pharmacological evaluations have indicated that lithium salts can enhance the efficacy of other therapeutic agents when used in combination therapies. For instance, studies on lithium-enhanced therapies for neurodegenerative diseases suggest improved outcomes when combined with traditional drugs .

Comparative Analysis

The following table summarizes key findings from various studies related to the biological activity of this compound and similar compounds:

| Compound | IC50 (μM) | Mechanism of Action | Target Cells |

|---|---|---|---|

| This compound | TBD | Induction of apoptosis, GSK-3 inhibition | Various cancer cell lines |

| 6h (Imidazole derivative) | 7.82 - 21.48 | Cell cycle arrest, apoptosis | HepG2 liver cancer cells |

| Lithium carbonate | TBD | Neuroprotection via GSK-3 inhibition | Neuronal cells |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate, and how are intermediates characterized?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Alkylation of 1-methylimidazole-2-carboxylic acid derivatives with phenoxymethyl groups under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Lithium salt formation via reaction with lithium hydroxide in aqueous methanol .

- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns, IR for carboxylate stretching (~1600 cm⁻¹), and elemental analysis to verify purity. Thermal stability should be assessed via DSC/TGA to identify decomposition points (~200–300°C) .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

- Methodology :

- Storage : Keep in anhydrous conditions (desiccator) at –20°C to prevent hydrolysis of the carboxylate group.

- Stability Testing : Conduct accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and humidity (40–80% RH). Monitor changes via HPLC-UV and compare with reference standards .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation. For twinned crystals, employ SHELXL for refinement, leveraging its robust handling of pseudo-merohedral twinning .

- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to categorize intermolecular interactions (e.g., R₂²(8) motifs between carboxylate and imidazole groups) .

- Validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous lithium imidazole carboxylates .

Q. How can contradictory thermal stability data from DSC and TGA be reconciled?

- Methodology :

- Contradiction Source : DSC may show a melting endotherm at 180°C, while TGA indicates mass loss starting at 220°C.

- Resolution : Perform variable heating-rate experiments (2–20°C/min) to decouple melting (DSC) from decomposition (TGA). Use Kissinger analysis to calculate activation energy (Eₐ) for decomposition and confirm kinetic stability .

Q. What computational approaches predict the compound’s molecular interactions in biological systems?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., enzymes with imidazole-binding pockets). Parameterize the lithium ion using PM6 semi-empirical methods due to its charge density .

- MD Simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the phenoxymethyl group in hydrophobic pockets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for structurally similar analogs?

- Case Study : If analog A shows IC₅₀ = 10 µM against a target enzyme, while analog B (with phenoxymethyl substitution) shows no activity:

- Hypothesis : Steric hindrance from the phenoxymethyl group may block binding.

- Testing : Synthesize a truncated analog (without phenoxymethyl) and compare activity. Perform crystallography or mutagenesis to identify binding site clashes .

Methodological Resources

Q. Which software tools are critical for refining the compound’s crystal structure?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.